N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H10ClN3O3S and its molecular weight is 359.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C11H5ClN4O4S2
- Molecular Weight : 356.76 g/mol
- CAS Number : 865288-21-7
- SMILES Notation : Clc1ccc(s1)c1nnc(o1)NC(=O)c1ccc(s1)N+[O-] .
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity. In particular, the compound has shown promising results against various cancer cell lines.
Case Studies
-
In Vitro Studies :
- The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that it has a potent inhibitory effect on cell viability, with calculated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Morphological changes in treated cells were observed, indicating apoptosis or necrosis as mechanisms of action.
-
Molecular Docking Studies :
- Molecular docking analyses were performed to predict the interaction between the compound and key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). The results suggested strong binding affinities, supporting the observed biological activity .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Variations in substituents on the oxadiazole ring significantly affect potency:
- Chloro and Nitro Substituents : These groups enhance anticancer activity by increasing electron-withdrawing effects, which stabilize reactive intermediates during metabolic activation .
Antimicrobial Activity
In addition to anticancer properties, some studies have suggested that oxadiazole derivatives possess antimicrobial activity. However, specific data on this compound's antibacterial or antifungal effects remains limited.
Summary of Biological Activities
Biological Activity | Observations |
---|---|
Anticancer | Significant inhibition of A549 and HeLa cell lines; promising IC50 values compared to doxorubicin. |
Molecular Interactions | Strong binding to ERK2 and FGFR2; indicates potential as a targeted therapy. |
Antimicrobial | Limited data; further research needed to establish efficacy. |
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-13-6-5-10(24-13)8-14-19-20-16(23-14)18-15(21)12-7-9-3-1-2-4-11(9)22-12/h1-7H,8H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDQUJMFFQJLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.